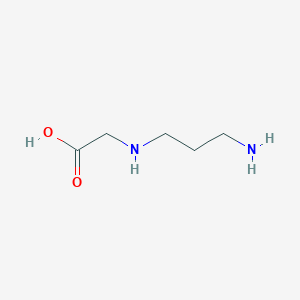
N-(3-氨基丙基)甘氨酸
描述
“N-(3-Aminopropyl)glycine” is a chemical compound with the molecular formula C5H12N2O2 . It has an average mass of 132.161 Da and a monoisotopic mass of 132.089874 Da . It is also known by other names such as “Glycine, N-(3-aminopropyl)-” and "[ (3-AMINOPROPYL)AMINO]ACETIC ACID" .
Synthesis Analysis
The synthesis of “N-(3-Aminopropyl)glycine” involves a two-step method . The first step involves a cyanoethylation reaction with imidazole and acrylonitrile to prepare N-cyanoethyl imidazole . The second step involves a hydrogenation reduction reaction under the catalysis of Raney nickel to obtain N-(3-Aminopropyl) imidazole . This method is advantageous due to the convenience of the raw material source, low cost, mild reaction conditions, and high yield .
Molecular Structure Analysis
“N-(3-Aminopropyl)glycine” contains a total of 20 bonds, including 8 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 aliphatic secondary amine .
Physical And Chemical Properties Analysis
“N-(3-Aminopropyl)glycine” has a density of 1.1±0.1 g/cm3, a boiling point of 287.8±20.0 °C at 760 mmHg, and a flash point of 127.9±21.8 °C . It has 4 H-bond acceptors, 4 H-bond donors, and 5 freely rotating bonds . Its polar surface area is 75 Å2 .
科学研究应用
1. 除草剂抗性和农业
N-(3-氨基丙基)甘氨酸与草甘膦(N-膦酰甲基甘氨酸)密切相关,草甘膦是一种广泛使用的除草剂。研究重点是通过蛋白质工程和基因改造开发抗草甘膦作物。这些改造使作物能够承受除草剂的施用,从而在不损害作物的情况下增强除草效果。自转基因抗草甘膦植物引入以来,这种方法彻底改变了农业实践(Pollegioni, Schonbrunn, & Siehl, 2011)。
2. 医疗应用和疾病治疗
N-(3-氨基丙基)甘氨酸衍生物因其在治疗各种疾病方面的潜力而受到探索。例如,N-(苄氧羰基)甘氨酸酯和酰胺已显示出显着的抗惊厥活性,这可能有助于开发癫痫和相关癫痫发作的新疗法(Geurts, Poupaert, Scriba, & Lambert, 1998)。
3. 营养和代谢意义
甘氨酸作为一种主要的氨基酸,在代谢和营养中起着至关重要的作用。研究强调了它在各种分子的生物合成、代谢途径的调节以及在肥胖、糖尿病和心血管疾病等疾病中的治疗潜力(Wang et al., 2013)。
4. 环境和生态影响
研究还探讨了甘氨酸相关化合物对环境的影响,例如它们在不同生态系统中被植物吸收和利用。这对于理解养分循环和农业实践对环境的影响至关重要(Näsholm, Huss-Danell, & Högberg, 2000)。
5. 生物技术应用
甘氨酸衍生物在生物技术中的潜力是巨大的。例如,来自枯草芽孢杆菌的甘氨酸氧化酶已被改造以增强其对草甘膦的活性,这证明了甘氨酸基酶在生物技术应用中的多功能性(Pedotti et al., 2009)。
安全和危害
未来方向
Chemically engineered peptides, such as “N-(3-Aminopropyl)glycine”, are seen as a promising tool to combat multidrug-resistant bacteria . Not all currently available chemical modifications to these peptides result in better efficacy against such bacteria, while displaying low off-target side effects against host cells . Therefore, future research could focus on finding more effective chemical modifications and exploring the potential of using multiple chemical modifications simultaneously .
作用机制
Target of Action
N-(3-Aminopropyl)glycine is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, glycine both stimulates and inhibits cells in the brain and central nervous system, affecting cognition, mood, appetite, and digestion .
Mode of Action
As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
N-(3-Aminopropyl)glycine may be involved in the metabolism of polyamines, a class of molecules that play a vital role in cell growth and differentiation, gene expression, and signal transduction . Polyamines, such as spermidine and spermine, are synthesized in a process that involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine to an amino acceptor .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its potential role in polyamine metabolism, it may influence various cellular processes, including cell growth, proliferation, and differentiation .
Action Environment
The action, efficacy, and stability of N-(3-Aminopropyl)glycine can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment in which the compound is present .
生化分析
Biochemical Properties
N-(3-Aminopropyl)glycine plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with lipid membranes, where it can be distributed to dipalmitoylphosphatidylcholine bilayer membranes without destroying the vesicle structure . This interaction suggests that N-(3-Aminopropyl)glycine may influence membrane-bound enzymes and their activities.
Cellular Effects
N-(3-Aminopropyl)glycine affects various types of cells and cellular processes. It has been observed to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with lipid membranes can alter membrane fluidity, which in turn can affect cell signaling and other cellular processes . Additionally, N-(3-Aminopropyl)glycine’s role in polyamine metabolism suggests it may impact cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of N-(3-Aminopropyl)glycine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind tightly to lipid membranes without destroying their structure, which may facilitate its interaction with membrane-bound enzymes . This binding can lead to changes in enzyme activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Aminopropyl)glycine can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that N-(3-Aminopropyl)glycine can maintain its interaction with lipid membranes over time, suggesting it has a stable presence in these environments
Dosage Effects in Animal Models
The effects of N-(3-Aminopropyl)glycine vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. For example, excessive amounts of N-(3-Aminopropyl)glycine derivatives with hydrophobic groups can cause the formation of polymer micelles, which can disrupt membrane structures . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
N-(3-Aminopropyl)glycine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its role in polyamine metabolism is particularly noteworthy, as polyamines are essential for cell growth and proliferation . The compound’s interactions with these metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, N-(3-Aminopropyl)glycine is transported and distributed through interactions with transporters and binding proteins. Its ability to bind to lipid membranes suggests it may be transported via membrane-associated pathways . This distribution can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of N-(3-Aminopropyl)glycine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interaction with lipid membranes indicates it may be localized to membrane-bound structures, where it can exert its effects on membrane-bound enzymes and other biomolecules . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.
属性
IUPAC Name |
2-(3-aminopropylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-2-1-3-7-4-5(8)9/h7H,1-4,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGYLUFLENKZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



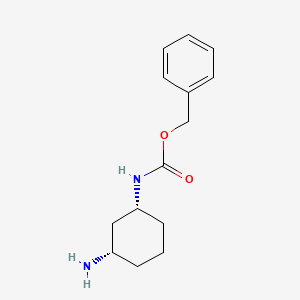
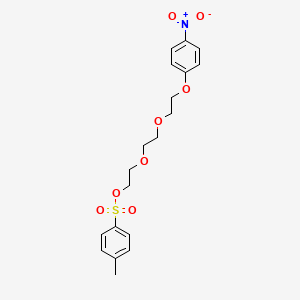
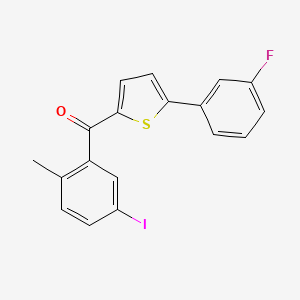
![Tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B3179698.png)


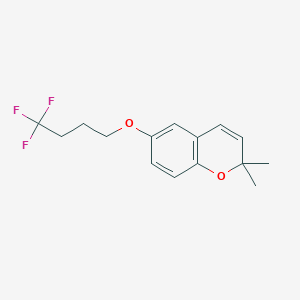
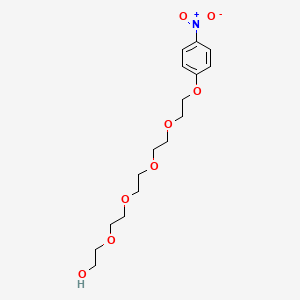
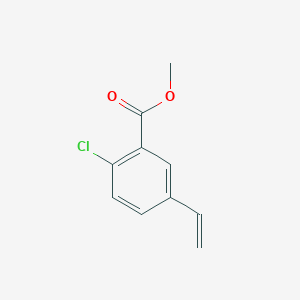
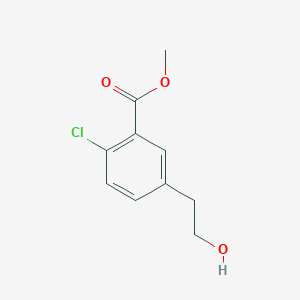
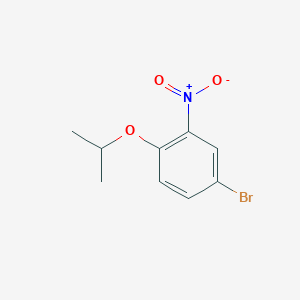

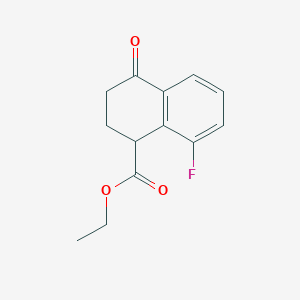
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)